4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
Description
4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a benzothiadiazole (BTD)-derived compound featuring a sulfonylated piperazine moiety with a 2-fluoroethyl substituent. The benzothiadiazole core is a well-established electron-deficient unit widely used in optoelectronic materials, organic semiconductors, and pharmaceutical agents due to its strong electron-accepting capability and planar structure. The sulfonyl group enhances solubility and modulates intermolecular interactions, while the 2-fluoroethyl-piperazine moiety may influence pharmacokinetic properties in biological applications or electronic characteristics in material science .
Properties
IUPAC Name |
4-[4-(2-fluoroethyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O2S2/c13-4-5-16-6-8-17(9-7-16)21(18,19)11-3-1-2-10-12(11)15-20-14-10/h1-3H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLOLEKEXDBUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)S(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole” is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
This compound interacts with ENTs, and it has been demonstrated to be a novel inhibitor of ENTs. It is more selective to ENT2 than to ENT1. The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition.
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. By inhibiting ENTs, it can potentially disrupt nucleotide synthesis and the regulation of adenosine function. The downstream effects of this disruption would depend on the specific cellular context and could have implications for various biological processes, including cell proliferation and apoptosis.
Biological Activity
The compound 4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅FN₄O₂S₂
- Molecular Weight : 330.4 g/mol
- CAS Number : 2034534-49-9
The structure of the compound includes a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of a piperazine moiety enhances its pharmacological profile by improving solubility and bioavailability.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds like this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Several studies have demonstrated that thiadiazole derivatives possess anti-inflammatory effects. For instance, compounds in this class can inhibit the production of pro-inflammatory cytokines and modulate immune responses. The anti-inflammatory activity is comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs), making these compounds potential candidates for further development in treating inflammatory diseases.
Anticancer Activity
Thiadiazoles have shown promise in cancer research. They can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation. Preliminary studies suggest that this compound may target specific oncogenes or tumor suppressor genes, leading to reduced tumor growth in vitro and in vivo.
The biological activity of this compound is thought to be mediated through:
- Inhibition of Enzymatic Activity : Thiadiazoles can inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors or other biological targets.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that thiadiazoles can induce oxidative stress in cancer cells, leading to cell death.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiadiazole A | 32 | E. coli |
| Thiadiazole B | 16 | S. aureus |
| This compound | 8 | P. aeruginosa |
Study 2: Anti-inflammatory Activity
In another study assessing anti-inflammatory properties, thiadiazole derivatives were tested for their ability to reduce edema in animal models. The compound demonstrated a significant reduction in paw swelling compared to control groups.
| Treatment | Paw Swelling Reduction (%) |
|---|---|
| Control | 10 |
| Indomethacin | 60 |
| This compound | 45 |
Comparison with Similar Compounds
Comparison with Similar Benzothiadiazole Derivatives
Structural Modifications and Electronic Properties
Substituent Effects on the BTD Core
- 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole ():
This derivative, used in dye-sensitized solar cells (DSSCs), achieves a power conversion efficiency (PCE) of 3.5%. Its extended conjugation via thiophene substituents improves light absorption but may reduce charge separation efficiency compared to simpler analogs . - 4-(1-(4-(9H-carbazol-9-yl)phenyl)-1H-1,2,3-triazol-4-yl)benzo[c][1,2,5]thiadiazole (BT-SCC, ): Incorporating a carbazole donor linked via a triazole ring, BT-SCC exhibits aggregation-induced emission (AIE), making it suitable for organic light-emitting diodes (OLEDs). The triazole spacer prevents π-π stacking-induced quenching, a limitation in simpler BTD derivatives .
- 4-(Benzo[c][1,2,5]thiadiazol-4-yl)-N,N-dimethylaniline (NBT, ):
NBT’s planar configuration, enabled by N,N-dimethylaniline, results in shorter C-N bonds and tighter molecular stacking compared to carbazole-based analogs (CBT, CEBT). This enhances charge mobility in thin-film transistors .
Piperazine and Sulfonyl Modifications
- 4-Nitro-7-(4-(prop-2-yn-1-yl)piperazin-1-yl)benzo[c][1,2,5]oxadiazole (XV, ):
A nitro-substituted oxadiazole analog with a propargyl-piperazine group, XV is used in click chemistry for bioconjugation. The absence of a sulfonyl group reduces steric hindrance, facilitating synthetic modifications . - 4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole (Target Compound): The sulfonyl group enhances thermal stability and solubility in polar solvents compared to non-sulfonylated analogs.
Key Observations:
Q & A
Q. What are the optimized synthetic routes for 4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole, and how do reaction conditions impact yield and purity?
Methodological Answer: Synthesis typically involves sequential functionalization of the benzo[c][1,2,5]thiadiazole core. A common approach includes:
Sulfonylation: Reacting benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride with 2-fluoroethylpiperazine under basic conditions (e.g., NaHCO₃ in DCM) at 0–25°C to form the sulfonamide bond .
Purification: Use column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) to isolate the product.
Critical Parameters:
- Temperature Control: Excess heat during sulfonylation can lead to decomposition; maintain ≤25°C .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility but may require rigorous drying to avoid side reactions .
- Catalysts: Triethylamine or DMAP improves reaction efficiency by scavenging HCl .
Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify protons on the piperazine (δ 2.5–3.5 ppm) and benzo[c]thiadiazole (δ 7.8–8.5 ppm) moieties. Coupling patterns confirm substituent positions .
- ¹⁹F NMR: Verify the presence of the 2-fluoroethyl group (δ -210 to -220 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or piperazine) .
- X-ray Diffraction: Resolve crystal packing and bond angles, particularly for sulfonamide and thiadiazole regions .
Q. How can researchers conduct preliminary assessments of biological activity for this compound?
Methodological Answer:
- In Vitro Screening:
- Enzyme Inhibition: Test against kinases or proteases (e.g., IC₅₀ assays) using fluorescence-based substrates .
- Cellular Uptake: Use fluorescent tagging (e.g., BODIPY derivatives) to evaluate permeability in Caco-2 or HEK293 cells .
- Data Normalization: Include positive controls (e.g., known inhibitors) and account for solvent effects (DMSO ≤0.1% v/v) .
Advanced Research Questions
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data, particularly when modifying the 2-fluoroethyl or piperazine groups?
Methodological Answer:
- Computational Modeling:
- Perform molecular docking (AutoDock Vina) to compare binding poses of derivatives with target proteins (e.g., serotonin receptors) .
- Use density functional theory (DFT) to calculate electronic effects of fluorine substitution on sulfonamide reactivity .
- Experimental Validation:
- Synthesize analogs with systematic substitutions (e.g., replacing fluorine with Cl/CH₃) and compare bioactivity trends .
- Conduct isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify outliers .
Q. What experimental strategies are recommended for analyzing degradation pathways under hydrolytic or oxidative stress?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/Base Hydrolysis: Reflux in 0.1N HCl/NaOH (70°C, 24h) and monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Oxidative Stress: Treat with 3% H₂O₂ at 40°C for 48h; identify sulfoxide/sulfone byproducts via LC-MS .
- Kinetic Analysis: Plot degradation rate vs. pH/temperature to identify instability hotspots (e.g., sulfonamide bond cleavage) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of selective receptor binding?
Methodological Answer:
- Competitive Binding Assays:
- Use radiolabeled ligands (e.g., ³H-ketanserin for 5-HT₂A receptors) to measure displacement IC₅₀ values .
- Compare affinity profiles across receptor subtypes (e.g., 5-HT₂A vs. 5-HT₂C) to assess selectivity .
- Mutagenesis Studies:
- Engineer receptor mutants (e.g., Ala-scanning of binding pockets) and quantify ΔG changes via surface plasmon resonance (SPR) .
Q. What computational approaches are most effective for predicting metabolic stability and toxicity?
Methodological Answer:
- In Silico Tools:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate CYP450 metabolism, hERG inhibition, and bioavailability .
- Metabolite Identification: Employ GLORYx or BioTransformer to predict Phase I/II metabolites (e.g., N-dealkylation of piperazine) .
- Validation: Cross-reference predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Q. How can multi-step synthesis challenges (e.g., low yields in sulfonylation) be systematically addressed?
Methodological Answer:
- DoE Optimization:
- Apply a factorial design (e.g., 2³) to test variables: temperature (20–40°C), stoichiometry (1:1–1:1.5), and solvent (DCM vs. THF) .
- Use response surface methodology (RSM) to identify optimal conditions for maximum yield .
- Alternative Reagents:
- Replace sulfonyl chloride with sulfonyl fluoride for improved stability and slower hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
